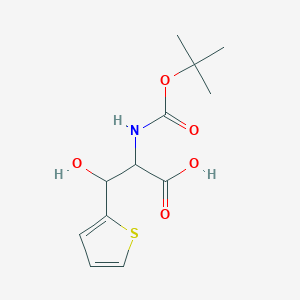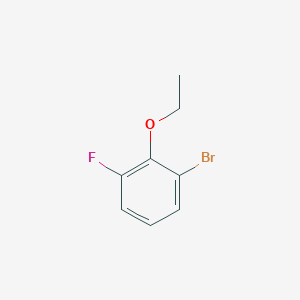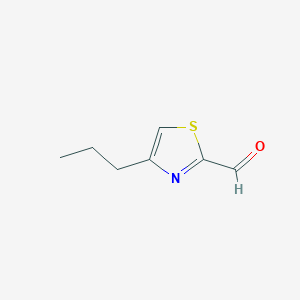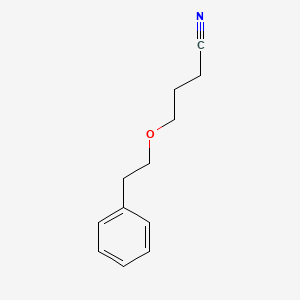
4-(2-Phenylethoxy)butanenitrile
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(2-Phenylethoxy)butanenitrile typically involves the reaction of 2-phenylethanol with 4-chlorobutanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-phenylethanol attacks the carbon atom of the 4-chlorobutanenitrile, displacing the chlorine atom and forming the desired product .
Analyse Des Réactions Chimiques
4-(2-Phenylethoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenylethoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Applications De Recherche Scientifique
4-(2-Phenylethoxy)butanenitrile is primarily used in scientific research as a synthetic cannabinoid. It acts as an agonist of the CB1 and CB2 receptors in the endocannabinoid system, making it valuable for studying the effects of cannabinoids on the human body
Mécanisme D'action
The compound exerts its effects by binding to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding activates the receptors, leading to various physiological responses, including modulation of pain, appetite, and mood. The exact molecular pathways involved in these effects are still under investigation, but the activation of these receptors is a key component of its mechanism of action.
Comparaison Avec Des Composés Similaires
4-(2-Phenylethoxy)butanenitrile is similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific structure, which includes a phenylethoxy group attached to a butanenitrile backbone. This structural difference can result in variations in receptor binding affinity and physiological effects .
Similar compounds include:
- JWH-018
- AM-2201
- PB-22
These compounds share a common feature of acting as agonists of the CB1 and CB2 receptors but differ in their chemical structures and specific effects.
Propriétés
IUPAC Name |
4-(2-phenylethoxy)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEANTJARTVYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


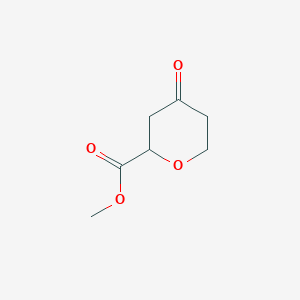
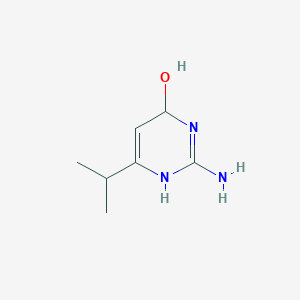
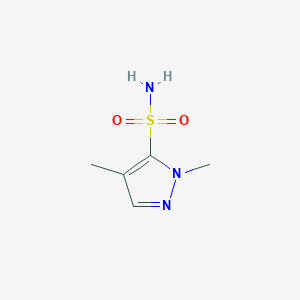


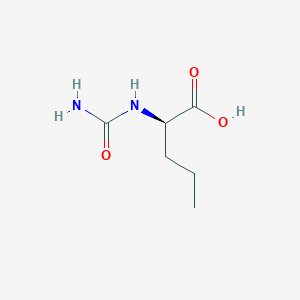
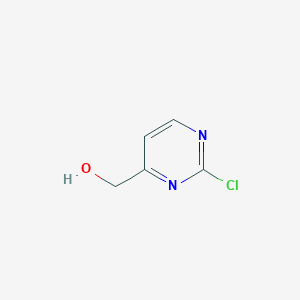
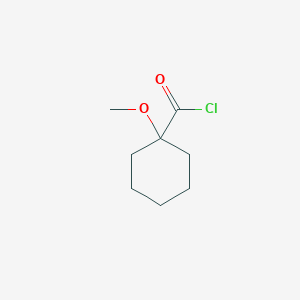
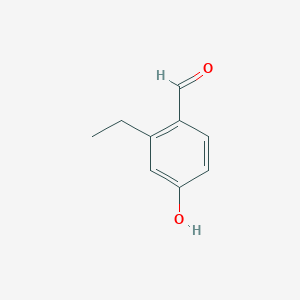
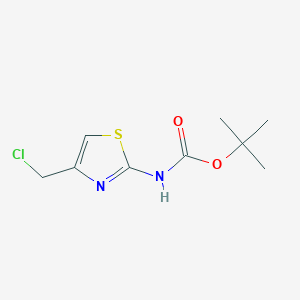
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)
